![molecular formula C25H26O6 B1243145 Terprenin](/img/structure/B1243145.png)
Terprenin
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Overview
Description
Terprenin is a para-terphenyl that is 1,1':4',1''-terphenyl substituted by methoxy groups at positions 3' and 6', hydroxy groups at positions 2', 3 and 4'' and a prenyloxy group at position 4. It has been isolated from Aspergillus taichungensis. It has a role as an Aspergillus metabolite. It is a para-terphenyl, a dimethoxybenzene and a member of phenols.
Scientific Research Applications
Synthesis and Pharmacological Potential
Terprenin has been successfully synthesized in the laboratory, which is a significant advancement for its potential use in pharmacology. The total synthesis of Terprenin was achieved, as reported in a study by Yonezawa et al. (1998). They highlighted Terprenin's properties as a potent immunoglobulin E antibody suppressant, originally obtained from Aspergillus candidus. This synthetic achievement opens the door for the development of new antiallergic drugs due to Terprenin's unique structure and biological activity (Yonezawa et al., 1998).
Microbial Production Platforms
Research by Martin et al. (2003) explored the engineering of a mevalonate pathway in Escherichia coli for the production of terpenoids, a class of isoprenoids that includes Terprenin. Their work aimed at creating an alternative method for producing high-value terpenoid compounds, such as Terprenin, in a microbial host. This approach could significantly enhance the availability and production efficiency of terpenoids for various applications, including pharmaceuticals (Martin et al., 2003).
Immunomodulatory Effects
A study by Kamigauchi et al. (1998) focused on Terprenins, a novel class of immunosuppressants produced by Aspergillus candidus. The terprenins, including Terprenin, were evaluated for their effects on the proliferation of mouse spleen lymphocytes, indicating their potential as immunomodulatory agents. This research suggests that Terprenin and related compounds could have significant therapeutic applications in modulating immune responses (Kamigauchi et al., 1998).
Industrial and Medical Applications
The use of Terprenin and related terpenoids in various industries, including pharmaceuticals, is highlighted by Fan et al. (2023). They discussed the biosynthesis and biological functions of terpenoids, emphasizing their applications in food and pharmaceutical products. This research provides insights into the broad utility of terpenoids like Terprenin in different sectors (Fan et al., 2023).
properties
Product Name |
Terprenin |
---|---|
Molecular Formula |
C25H26O6 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[3-hydroxy-4-(3-methylbut-2-enoxy)phenyl]-5-(4-hydroxyphenyl)-3,6-dimethoxyphenol |
InChI |
InChI=1S/C25H26O6/c1-15(2)11-12-31-21-10-7-17(13-20(21)27)23-22(29-3)14-19(25(30-4)24(23)28)16-5-8-18(26)9-6-16/h5-11,13-14,26-28H,12H2,1-4H3 |
InChI Key |
XPNTUFZVLSDQBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=C(C=C(C=C1)C2=C(C=C(C(=C2O)OC)C3=CC=C(C=C3)O)OC)O)C |
synonyms |
terprenin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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